molecular formula C16H22O2Si2 B14468897 1,1,2,2-Tetramethyl-1,2-diphenoxydisilane CAS No. 71791-64-5

1,1,2,2-Tetramethyl-1,2-diphenoxydisilane

Katalognummer: B14468897
CAS-Nummer: 71791-64-5
Molekulargewicht: 302.51 g/mol
InChI-Schlüssel: FJBYKPPJPGSLFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,2,2-Tetramethyl-1,2-diphenoxydisilane is an organosilicon compound with the molecular formula C16H22Si2O2 It is characterized by the presence of two silicon atoms bonded to phenoxy groups and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetramethyl-1,2-diphenoxydisilane can be synthesized through the catalytic dehydrogenation and condensation of dimethylphenylsilane in the presence of platinum complexes . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired disilane compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,2-Tetramethyl-1,2-diphenoxydisilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted organosilicon compounds.

Wissenschaftliche Forschungsanwendungen

1,1,2,2-Tetramethyl-1,2-diphenoxydisilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives.

Wirkmechanismus

The mechanism of action of 1,1,2,2-tetramethyl-1,2-diphenoxydisilane involves its interaction with various molecular targets and pathways. The phenoxy groups and silicon atoms play a crucial role in its reactivity and interactions with other molecules. The exact pathways depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of phenoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

71791-64-5

Molekularformel

C16H22O2Si2

Molekulargewicht

302.51 g/mol

IUPAC-Name

[dimethyl(phenoxy)silyl]-dimethyl-phenoxysilane

InChI

InChI=1S/C16H22O2Si2/c1-19(2,17-15-11-7-5-8-12-15)20(3,4)18-16-13-9-6-10-14-16/h5-14H,1-4H3

InChI-Schlüssel

FJBYKPPJPGSLFX-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(OC1=CC=CC=C1)[Si](C)(C)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.